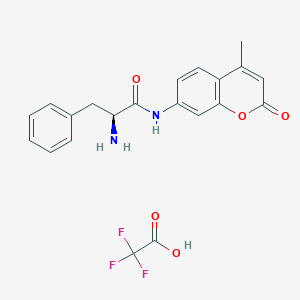

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate

Übersicht

Beschreibung

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate is a compound that belongs to the class of amino acid derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and chromen derivatives.

Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has indicated that coumarin derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Coumarins are also recognized for their antimicrobial activities. The trifluoroacetate form of this compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. By inhibiting these enzymes, it may help in controlling tumor growth and metastasis. This aspect is critical for designing targeted therapies in oncology.

Photophysical Properties

Due to its unique structure, (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate exhibits interesting photophysical properties. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through structural modifications opens avenues for developing advanced materials.

Drug Delivery Systems

The compound's chemical characteristics allow it to be integrated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in formulating oral or injectable medications.

Case Studies

-

Anticancer Activity Study

- Objective: To evaluate the anticancer efficacy of the compound.

- Methodology: In vitro assays using human cancer cell lines.

- Findings: Significant reduction in cell viability was observed at specific concentrations, indicating potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy Assessment

- Objective: To determine the antimicrobial activity against common pathogens.

- Methodology: Disk diffusion method against bacterial cultures.

- Findings: The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its utility in treating infections.

-

Material Science Application

- Objective: To explore the use of the compound in OLEDs.

- Methodology: Fabrication of OLED devices using the compound as an emissive layer.

- Findings: Devices showed promising luminescent efficiency and stability under operational conditions.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate include:

- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate .

- Other amino acid derivatives with chromenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of amino acid and chromenyl moieties makes it a valuable compound for various research applications.

Biologische Aktivität

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate, also known as a derivative of chromen-7-yl compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 96594-10-4 |

| Molecular Formula | C₁₅H₁₅F₃N₂O₅ |

| Molecular Weight | 360.29 g/mol |

| Purity | ≥97% |

| Storage Conditions | Store in freezer under -20°C |

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoroacetate group. This group enhances lipophilicity and metabolic stability, which are crucial for effective membrane permeability and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group allows for increased hydrogen bonding and interactions with protein targets, contributing to its biological efficacy .

1. Inhibition of Enzymes

Research indicates that derivatives similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide exhibit moderate inhibition against various enzymes:

- Cyclooxygenase (COX) : Moderate inhibition was noted with COX-2, which is significant for anti-inflammatory effects.

- Lipoxygenases (LOX) : Inhibition of LOX enzymes was also observed, suggesting potential applications in managing inflammatory diseases .

2. Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines:

- The compound exhibited notable cytotoxicity against breast cancer MCF-7 cells and Hek293 cells. The IC50 values were indicative of its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties were evaluated through various assays, revealing that the compound can scavenge free radicals effectively. This activity is essential for protecting cells from oxidative stress-related damage .

Case Study 1: DPP-4 Inhibition

A related study focused on chromen-derived compounds demonstrated that specific derivatives could inhibit dipeptidyl peptidase IV (DPP-4), an enzyme linked to glucose metabolism. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong pharmacological potential for diabetes management .

Case Study 2: Multi-target Activity

Another study evaluated a series of chromen derivatives for their multi-target activity against cholinesterases and β-secretase. The findings suggested that these compounds could serve as multi-target-directed ligands with significant implications for treating neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTCFDQXNADDLQ-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584965 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-84-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.